molecular formula C11H5F4NO3 B12856826 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12856826
M. Wt: 275.16 g/mol
InChI Key: MGFJOAXXCHZRFS-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step reactions that are optimized for yield and purity. These methods often include nucleophilic substitution, cross-coupling reactions, and direct fluorination techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

What sets 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid apart is its unique combination of fluorine atoms and the quinoline ring, which enhances its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H5F4NO3

Molecular Weight

275.16 g/mol

IUPAC Name

5-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI Key

MGFJOAXXCHZRFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)F

Origin of Product

United States

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